molecular formula C24H27N3O2S B2732669 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 901231-84-3

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2732669
CAS No.: 901231-84-3
M. Wt: 421.56
InChI Key: ARFHRYPEQJUOHS-UHFFFAOYSA-N
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Description

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound featuring an imidazole ring substituted with phenyl groups and a thioacetamide moiety. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole core. One common approach is the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed reactions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thioacetamide group to a sulfoxide or sulfone.

  • Reduction: : Reduction of the imidazole ring or the phenyl groups.

  • Substitution: : Replacement of the thioacetamide group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced imidazole derivatives or phenyl groups.

  • Substitution: : Various functionalized derivatives depending on the substituent used.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the biological activity of imidazole derivatives.

  • Medicine: : Investigating potential therapeutic uses, such as antimicrobial or anti-inflammatory properties.

  • Industry: : Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the tetrahydrofuran-2-ylmethyl group and the bis(4-methylphenyl) substitution on the imidazole ring Similar compounds might include other imidazole derivatives with different substituents or functional groups

List of Similar Compounds

  • Imidazole derivatives with different substituents (e.g., alkyl, alkoxy, halogen)

  • Thioacetamide derivatives with various functional groups

  • Other heterocyclic compounds with phenyl substitutions

Properties

IUPAC Name

2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-16-5-9-18(10-6-16)22-24(27-23(26-22)19-11-7-17(2)8-12-19)30-15-21(28)25-14-20-4-3-13-29-20/h5-12,20H,3-4,13-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFHRYPEQJUOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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